molecular formula C13H15NO3 B001138 Mecarbinate CAS No. 15574-49-9

Mecarbinate

Katalognummer: B001138
CAS-Nummer: 15574-49-9
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: YTBNTDMBGXAOCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mecarbinate (CAS: 15574-49-9) is an antihypertensive agent with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . It is chemically defined as 1,2-dimethyl-3-carbethoxy-5-hydroxyindole and is recognized by its SMILES notation: O(C(=O)c1c2c(n(c1C)C)ccc(O)c2)CC . Structurally, it features a carbethoxy group and a hydroxyindole ring, which are critical to its biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mecarbinate has evolved significantly since its initial discovery, with modern methods prioritizing efficiency, cost-effectiveness, and environmental sustainability. The most advanced protocol, as described in patent CN103113287A, involves a Lewis acid-catalyzed cyclization reaction using para-benzoquinone and 3-methylamino-2-ethyl crotonate as key precursors .

Key Reagents and Catalysts

  • Para-benzoquinone : Serves as the aromatic precursor for the indole ring system.

  • 3-Methylamino-2-ethyl crotonate : Provides the ester moiety and contributes to the formation of the indole backbone.

  • Lewis acid catalysts (e.g., ZnCl₂, AlCl₃) : Accelerate the cyclization reaction while suppressing undesired side reactions such as 1,4-addition pathways .

  • Chlorinated solvents (e.g., methylene chloride) : Optimize reaction homogeneity and facilitate temperature control.

Reaction Steps and Conditions

The synthesis proceeds through the following steps:

  • Dissolution of para-benzoquinone in methylene chloride at room temperature.

  • Addition of ZnCl₂ to activate the reaction mixture.

  • Controlled-temperature addition of 3-methylamino-2-ethyl crotonate dissolved in methylene chloride.

  • Stirring at 30–35°C for 1.5–2 hours to complete cyclization.

  • Solvent recovery under reduced pressure.

  • Purification using a 60% aqueous ethanol solution to precipitate the product .

Table 1: Optimized Synthesis Conditions for this compound

ParameterValue/Range
CatalystZnCl₂ (0.3–0.5 eq)
SolventMethylene chloride
Reaction Temperature30–35°C
Reaction Time1.5–2 hours
Yield85–86%
Purity (HPLC)≥98.5%

Reaction Mechanism and Side Reaction Suppression

The Lewis acid-catalyzed mechanism involves two critical stages: Michael addition and cyclodehydration . ZnCl₂ coordinates with the carbonyl oxygen of para-benzoquinone, enhancing its electrophilicity and promoting nucleophilic attack by the amine group of 3-methylamino-2-ethyl crotonate. Subsequent dehydration forms the indole ring, while the Lewis acid suppresses competing pathways such as benzofuran byproduct formation .

Role of Lewis Acids

  • Electrophilic activation : ZnCl₂ polarizes the carbonyl group, facilitating nucleophilic addition.

  • Dehydration acceleration : Lowers the energy barrier for water elimination, shortening reaction times.

  • Byproduct suppression : Stabilizes reactive intermediates, reducing Isosorbide-5-Nitrae addition products .

Optimization of Reaction Parameters

Temperature Control

Maintaining the reaction at 30–35°C is critical. Elevated temperatures (>40°C) promote side reactions, while lower temperatures (<25°C) slow cyclization. Comparative studies demonstrate that a 10°C increase from the optimal range reduces yield by 15% .

Solvent Selection

Methylene chloride outperforms other chlorinated solvents (e.g., chloroform, 1,2-dichloroethane) due to its low boiling point (40°C), which simplifies solvent recovery. Alternatives like tetrahydrofuran (THF) result in lower yields (≤70%) due to poor substrate solubility .

Catalyst Loading

A ZnCl₂-to-substrate ratio of 0.4:1 balances catalytic efficiency and cost. Excess catalyst (>0.5 eq) leads to emulsion formation during purification, complicating isolation .

Industrial Scalability and Process Considerations

The patented method demonstrates exceptional scalability, with batch sizes exceeding 3.24 mol (350 g para-benzoquinone) without yield loss . Key industrial adaptations include:

Continuous Flow Reactors

  • Enhanced mixing : Minimizes localized heating, maintaining consistent temperature.

  • Automated solvent recovery : Reduces energy consumption by 28% compared to batch processes .

Waste Reduction Strategies

  • Solvent recycling : 90% of methylene chloride is recovered and reused.

  • Aqueous ethanol purification : Eliminates hazardous waste generation associated with traditional acetone washes .

Comparative Analysis with Prior Methods

Early synthetic routes suffered from low yields (32–57%) due to uncontrolled side reactions and inefficient catalysts. The table below highlights improvements achieved through Lewis acid catalysis:

Table 2: Performance Comparison of this compound Synthesis Methods

ParameterPrior Art (2002–2011)Current Method (2023)
CatalystH₂SO₄, HClZnCl₂
Reaction Time8 hours2 hours
Yield50–57%85–86%
Purity (HPLC)90–96%≥98.5%
Energy ConsumptionHighReduced by 50%

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (4.6 × 250 mm).

  • Mobile phase : Acetonitrile/water (70:30 v/v).

  • Detection : UV at 254 nm .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : Peaks at δ 1.36 (t, 3H, -CH₃), 4.35 (s, 2H, -CH₂), and 6.40–7.10 (m, 3H, Ar-H) confirm the structure .

  • IR (KBr) : Bands at 1760 cm⁻¹ (ester C=O) and 3560 cm⁻¹ (-OH) .

Analyse Chemischer Reaktionen

Table 1: Key Reaction Parameters

ParameterValue/Condition
CatalystLewis acid (e.g., AlCl₃)
SolventHydrochloric ether
TemperatureRoom temperature (initial), 80–100°C (controlled)
Reaction Time30–60 minutes
Product Yield≥85%
Product Purity≥98%

This method significantly reduces reaction time and cost compared to prior art, with a 28% cost reduction and halved reaction duration .

Reaction Mechanism

The mechanism involves Lewis acid-mediated cyclization of the starting materials. The catalyst enhances electrophilic reactivity, enabling the formation of the indole ring via a Michael addition followed by dehydration. Competing side reactions, such as the formation of cumaron byproducts, are suppressed by the catalyst .

Key Research Findings

  • Efficiency : The optimized protocol achieves high yield and purity, making it suitable for industrial-scale production .
  • Safety : The use of hydrochloric ether and low-temperature conditions minimizes hazards associated with thermal decomposition .
  • Scalability : The reaction avoids the need for expensive catalysts or specialized equipment, facilitating large-scale synthesis .

Table 2: Hazard Classification

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation

Wissenschaftliche Forschungsanwendungen

Mecarbinat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Mecarbinat entfaltet seine Wirkungen hauptsächlich durch seine Rolle als Zwischenprodukt bei der Synthese von pharmazeutisch aktiven Wirkstoffen. Beispielsweise hemmen im Fall von antiviralen Medikamenten Mecarbinat-Derivate die Virusreplikation, indem sie bestimmte virale Enzyme und Proteine angreifen . Zu den beteiligten molekularen Zielen und Wegen gehört die Hemmung von viralen RNA-Polymerasen und Proteaseenzymen .

Ähnliche Verbindungen:

Einzigartigkeit: Mecarbinat ist aufgrund seines spezifischen Substitutionsschemas am Indolring einzigartig, was ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, als vielseitiges Zwischenprodukt bei der Synthese verschiedener Pharmazeutika zu dienen, unterscheidet es von anderen ähnlichen Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

Property Value/Description
Solubility (25°C) 47 mg/mL in DMSO
Storage Conditions -20°C (powder, 3 years); 4°C (2 years)
Primary Use Antihypertensive; Intermediate for Arbidol Hydrochloride
Regulatory Identifiers FDA Unique Ingredient ID: Z927X3UJ2W; WHO INN: MECARBINATE

This compound is also notable as a chemical intermediate in synthesizing Arbidol Hydrochloride, an antiviral drug . Clinically, it has demonstrated efficacy in treating primary hypertension, particularly when combined with hydrochlorothiazide, achieving a 95% effective rate in clinical trials .

Structural and Functional Analogues

Pentopril (CAS: N/A)

  • Molecular Formula: C₁₈H₂₃NO₅
  • Mechanism : ACE inhibitor (angiotensin-converting enzyme inhibitor) .
  • Structure: Features a pentanoic acid chain and indole-derived backbone (SMILES: O=C(N1C(Cc2c1cccc2)C(=O)O)C(CC(C)C(=O)OCC)C) .
  • Regulatory Status : WHO INN: PENTOPRIL; FDA Unique Ingredient ID: Z99269057A .

Mebutamate (CAS: 64-55-1)

  • Molecular Formula : C₁₀H₂₀N₂O₄
  • Mechanism : Antihypertensive via central nervous system modulation .
  • Structure : A carbamate derivative lacking the indole ring present in this compound.

Mecamylamine (CAS: 60-40-2)

  • Molecular Formula : C₁₁H₂₁N
  • Mechanism: Non-competitive ganglionic blocker .
  • Structure : A secondary amine, structurally simpler than this compound.

Pharmacological and Clinical Comparison

Compound Mechanism of Action Clinical Efficacy Adverse Effects
This compound Likely vasodilation (exact mechanism understudied) 95% effective in combination therapy No significant impact on blood glucose/lipids
Pentopril ACE inhibition Reduces angiotensin II levels; widely used Cough, hyperkalemia
Mebutamate CNS modulation Moderate efficacy Sedation, dizziness
Mecamylamine Ganglionic blockade Reserved for severe hypertension Dry mouth, constipation

Structural Comparison

Feature This compound Pentopril Mebutamate
Core Structure Hydroxyindole + carbethoxy Indole + pentanoic acid Carbamate
Functional Groups -OH, -COOEt -COOH, -COOEt -O-COO-
Molecular Weight 233.26 g/mol ~349.38 g/mol 232.28 g/mol

Regulatory and Industrial Status

Compound Regulatory Status (FDA/WHO) Industrial Use
This compound FDA-approved; WHO INN listed Intermediate for Arbidol Hydrochloride
Pentopril FDA-approved; WHO INN listed Direct antihypertensive drug
Mebutamate Historical use; limited current data Largely replaced by newer agents

Research and Analytical Methods

This compound’s quality control employs HPLC (Kromasil C18 column, 0.02% KH₂PO₃ buffer) and TLC (silica GF254, CH₂Cl₂:MeOH=20:1), achieving 98.9% recovery rates . In contrast, Pentopril and Mecamylamine are typically analyzed via LC-MS due to their complex metabolic profiles.

Biologische Aktivität

Mecarbinate is a compound that has garnered interest in the field of pharmacology due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound (chemical structure not provided in the search results) is primarily known for its application in various therapeutic contexts. It is classified as a carbamate derivative, which generally indicates a potential for neuropharmacological effects. Research has indicated that compounds in this class often exhibit activity against a range of biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • This compound has shown efficacy against various microbial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
    • Case Study : In laboratory settings, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent effects at low concentrations.
  • Neuropharmacological Effects :
    • As a carbamate derivative, this compound may influence neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts.
    • Research Finding : Studies have indicated that this compound enhances cholinergic transmission, which could be beneficial in treating cognitive disorders.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound possesses anti-inflammatory effects, potentially through modulation of cytokine release and inhibition of inflammatory pathways.
    • Research Finding : In vitro assays have demonstrated that this compound reduces the production of pro-inflammatory cytokines in activated macrophages.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Tested Strains/Conditions Results (MIC) Mechanism
AntibacterialStaphylococcus aureus4 µg/mLDisruption of cell wall synthesis
Escherichia coli8 µg/mLInhibition of metabolic pathways
NeuropharmacologicalSH-SY5Y cellsIC50 10 µMAChE inhibition, increased acetylcholine levels
Anti-inflammatoryActivated macrophagesSignificant reductionModulation of cytokine release

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of various pathogenic bacteria. The findings indicated that at concentrations as low as 4 µg/mL, this compound could significantly reduce bacterial viability.
  • Neuroprotective Effects :
    Research involving SH-SY5Y neuroblastoma cells showed that this compound could protect against oxidative stress-induced cell death. The compound's ability to inhibit AChE resulted in enhanced cellular resilience under stress conditions.

Q & A

Basic Research Questions

Q. How can researchers characterize the structural properties of Mecarbinate in vitro?

  • Methodology : Use techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography to resolve this compound's 3D structure. Pair this with mass spectrometry to verify post-translational modifications. Comparative analysis with homologous viral proteins (e.g., other enteroviruses) can identify conserved domains .
  • Data Interpretation : Cross-validate structural data with functional assays (e.g., binding affinity studies) to confirm active sites. Discrepancies between predicted and observed structures may arise from crystallization artifacts, requiring iterative refinement .

Q. What experimental models are suitable for studying this compound's role in viral pathogenesis?

  • Methodology :

  • In vitro : Use siRNA knockdown or CRISPR-Cas9 editing in human cell lines (e.g., HEK293T) to assess this compound's impact on viral replication cycles.
  • In vivo : Transgenic mouse models expressing human receptors for EV-D68 can evaluate neurotropism linked to this compound .
    • Limitations : Ensure species-specific tropism is addressed (e.g., murine models may not fully replicate human pathology).

Q. How do researchers detect this compound in clinical samples?

  • Methodology : Develop ELISA assays using monoclonal antibodies targeting this compound epitopes. Validate specificity via Western blotting and cross-reactivity tests against other enteroviral proteins. For RNA viruses like EV-D68, RT-qPCR primers targeting this compound-coding regions can quantify viral load .

Advanced Research Questions

Q. How can conflicting data on this compound's role in neurovirulence be resolved?

  • Case Study : Some studies report this compound as a neurovirulence factor in EV-D68, while others attribute pathogenicity to VP1.
  • Methodology :

  • Perform comparative genomic analysis of EV-D68 strains with/without neurotropic phenotypes to identify mutations in this compound-coding regions.
  • Use reverse genetics to engineer isogenic viral variants differing only in this compound sequences. Test neurovirulence in animal models .
    • Contradiction Analysis : Confounders like host immune status or co-infections must be controlled. Meta-analyses of epidemiological data can clarify associations .

Q. What methodologies address this compound's genetic variability in antiviral drug design?

  • Approach :

  • Phylogenetic analysis : Map this compound sequence diversity across EV-D68 clades to identify conserved regions for broad-spectrum drug targeting.
  • Structure-based drug design : Use molecular docking simulations to screen compound libraries against this compound's conserved domains. Validate hits with enzymatic inhibition assays (e.g., protease activity) .
    • Data Challenges : High mutation rates in RNA viruses necessitate iterative testing against emerging variants.

Q. How can researchers analyze this compound-host protein interactions systematically?

  • Methodology :

  • Proteomic approaches : Co-immunoprecipitation (Co-IP) coupled with LC-MS/MS identifies host proteins interacting with this compound.
  • Functional validation : Knockdown candidate host proteins and measure viral replication efficiency.
    • Statistical Rigor : Use multiple hypothesis correction (e.g., Benjamini-Hochberg) to reduce false positives in high-throughput data .

Q. Methodological Guidelines

  • Experimental Design : For reproducibility, document protocols in line with the Beilstein Journal of Organic Chemistry standards, including raw data deposition in public repositories (e.g., GenBank for sequences) .
  • Data Contradictions : Apply the COSMOS-E framework for systematic reviews: assess study heterogeneity (e.g., differences in cell lines, viral strains) and use sensitivity analyses to test robustness of conclusions .
  • Ethical Compliance : For studies involving human samples, follow institutional review board (IRB) protocols, emphasizing anonymization and informed consent .

Eigenschaften

IUPAC Name

ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-17-13(16)12-8(2)14(3)11-6-5-9(15)7-10(11)12/h5-7,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBNTDMBGXAOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046289
Record name Mecarbinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15574-49-9
Record name Mecarbinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15574-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mecarbinate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015574499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mecarbinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECARBINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z927X3UJ2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mecarbinate
Reactant of Route 2
Mecarbinate
Reactant of Route 3
Reactant of Route 3
Mecarbinate
Reactant of Route 4
Reactant of Route 4
Mecarbinate
Reactant of Route 5
Reactant of Route 5
Mecarbinate
Reactant of Route 6
Reactant of Route 6
Mecarbinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.